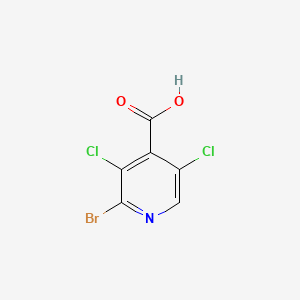

2-Bromo-3,5-dichloroisonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated pyridine compounds can be achieved through various methods. For instance, an electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid was investigated, showing that such transformations can be carried out under mild conditions without the use of volatile and toxic solvents or additional supporting electrolytes . Another method for bromination is demonstrated by the large-scale preparation of 5-bromo-2-hydroxynicotinic acid using sodium hypobromite generated from sodium bromide and bleach, avoiding the use of hazardous elemental bromine . These methods suggest potential pathways for the synthesis of 2-Bromo-3,5-dichloroisonicotinic acid by adapting the bromination techniques and conditions to the specific structure of the target compound.

Molecular Structure Analysis

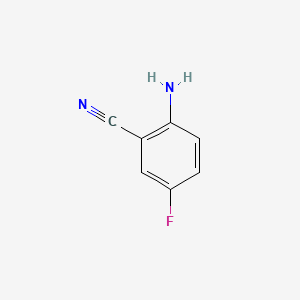

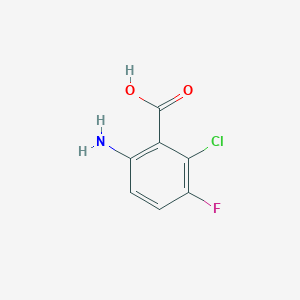

The molecular structure of brominated pyridine compounds has been extensively studied using various spectroscopic techniques and computational methods. For example, the molecular conformation, vibrational, and electronic transition analysis of 2-amino-5-bromobenzoic acid was presented using FT-IR, FT-Raman, UV spectra, and DFT calculations, identifying the most stable conformer and providing complete assignments of fundamental vibrations . These techniques could be applied to 2-Bromo-3,5-dichloroisonicotinic acid to determine its most stable conformation and vibrational properties.

Chemical Reactions Analysis

The reactivity of brominated pyridine compounds can be influenced by the presence of other functional groups and the reaction conditions. The electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes demonstrates the selective reduction of bromo derivatives and the influence of the electrode material on the reaction outcome . Similarly, the reactivity of 2-Bromo-3,5-dichloroisonicotinic acid could be studied under various conditions to understand its chemical behavior and potential for further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine compounds can be deduced from experimental and computational studies. The thermodynamic properties of 2-amino-5-bromobenzoic acid at different temperatures were calculated, revealing correlations between heat capacity, entropy, enthalpy changes, and temperature . These properties are essential for understanding the stability and reactivity of 2-Bromo-3,5-dichloroisonicotinic acid. Additionally, the use of 5-bromo-2′-deoxyuridine in cell cycle profiling indicates the biological activity of brominated compounds, which could be relevant for the biological applications of 2-Bromo-3,5-dichloroisonicotinic acid .

Applications De Recherche Scientifique

Electrocatalytic Synthesis

2-Bromo-3,5-dichloroisonicotinic acid is used in electrocatalytic synthesis processes. For instance, it's involved in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid, showing the potential for the efficient synthesis of complex organic compounds (Feng et al., 2010).

Synthesis of Halogenated Compounds

The compound plays a role in the synthesis of various halogenated compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals. For instance, it's used in the synthesis of 5-bromo-2-hydroxynicotinic acid, a process that highlights the versatility of bromination techniques in organic synthesis (Haché et al., 2002).

Metabolic Pathway Studies

2-Bromo-3,5-dichloroisonicotinic acid derivatives have been studied for their metabolic pathways. For example, research on 4-bromo-2,5-dimethoxyphenethylamine in rats revealed insights into metabolic processes, which can be useful for understanding the metabolism of related compounds (Kanamori et al., 2002).

Biochemical Applications

The compound is also used in biochemical research. For example, it is involved in cell cycle profiling using techniques like flow cytometry, demonstrating its utility in cellular biology studies (Ligasová et al., 2017).

Biotechnological Applications

In the field of biotechnology, derivatives of 2-bromo-3,5-dichloroisonicotinic acid are used as elicitors for inducing the biosynthesis of plant secondary metabolites. This application is significant in enhancing the production of valuable compounds in plant cell cultures (Qian et al., 2006).

Mécanisme D'action

Mode of Action

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Propriétés

IUPAC Name |

2-bromo-3,5-dichloropyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKHVZJZZXHWPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376237 |

Source

|

| Record name | 2-Bromo-3,5-dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,5-dichloroisonicotinic acid | |

CAS RN |

343781-56-6 |

Source

|

| Record name | 2-Bromo-3,5-dichloro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,5-dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

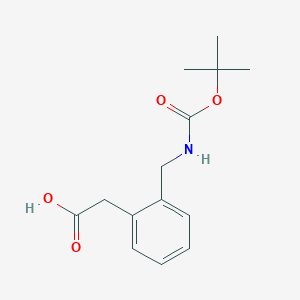

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)

![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)